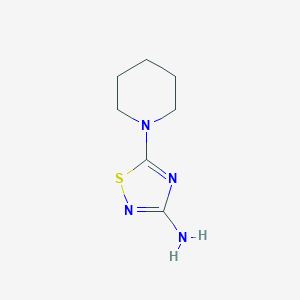

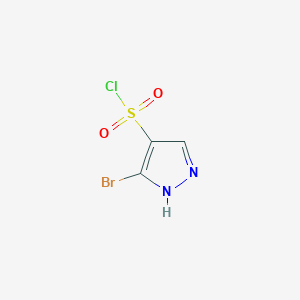

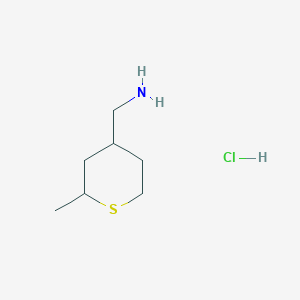

![molecular formula C18H19NO3S B2859322 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034262-92-3](/img/structure/B2859322.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . These compounds have been used in the synthesis of organic compounds, multifunctional materials, and drug molecules due to their biological and pharmacological properties .

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For instance, a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as multinuclear NMR spectroscopy . For instance, the solid-state structure of a related compound was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new carbon-carbon bonds under mild reaction conditions . For instance, the C-S bond cleavage of thioisatin by nucleophilic attack of an amine leads to a sulfur anion intermediate, which undergoes a nucleophilic S-alkylation with α-haloketones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR spectroscopy . For instance, the 1H NMR and 13C NMR spectra of a related compound were obtained .Applications De Recherche Scientifique

Antimicrobial Agent

Benzothiophene derivatives, including the compound , have been studied for their antimicrobial properties. They have shown effectiveness against a range of microorganisms, such as Candida albicans, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antimicrobial drugs.

Antifungal Applications

Some benzothiophene derivatives have demonstrated potential as antifungal agents. This is particularly relevant in the context of rising fungal diseases and the need for new treatments. The structural similarity of the compound to these derivatives suggests it could be explored for antifungal applications .

Antioxidant Properties

The compound has shown high antioxidant capacities, which are important in the prevention of oxidative stress-related diseases. Its antioxidant activity has surpassed that of trolox, a reference compound, indicating its potential as a powerful antioxidant .

Organic Semiconductor

Benzothiophene derivatives have been utilized as organic semiconductors in organic thin-film transistors (OFETs). The compound’s structure is conducive to electronic applications, where it can be used in the semiconductor layer of OFETs, contributing to advancements in flexible electronics .

Anti-Cancer Research

Benzothiophene compounds have been used in anti-cancer research due to their pharmacological properties. Given the compound’s structural features, it may be investigated for its efficacy in cancer treatment, particularly in breast cancer, where similar compounds have been employed .

Anti-Inflammatory Drug Development

The anti-inflammatory properties of benzothiophene derivatives make them suitable candidates for drug development in treating inflammatory diseases. The compound’s similarity to these derivatives suggests its potential use in this field .

Lipid Peroxidation Inhibition

Compounds like the one have been known as strong inhibitors of lipid peroxidation. This property is significant in the prevention of cell damage and the development of diseases related to lipid oxidation .

Potassium Channel Modulation

Benzothiophene derivatives have been identified as potassium channel openers. This application is crucial in the treatment of various cardiovascular diseases, suggesting the compound could be explored for similar uses .

Mécanisme D'action

While the specific mechanism of action for the compound you’re interested in is not available, benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They have unique chemical properties and biological activities, and also have excellent pharmacological properties and metabolic stability .

Safety and Hazards

Orientations Futures

The future directions in the field of benzothiophene derivatives involve the efficient construction of benzothiophene fused heterocycles, and a series of versatile synthetic methods have been exploited on the basis of the reactivities of thioaurone, thioisatin, benzo[b]thiophene, and azadiene . These compounds play an important role in the fields of organic synthesis methodology and functional material chemistry .

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-11-8-14(12(2)22-11)17(20)19-10-18(3,21)16-9-13-6-4-5-7-15(13)23-16/h4-9,21H,10H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSOIQISIYPXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

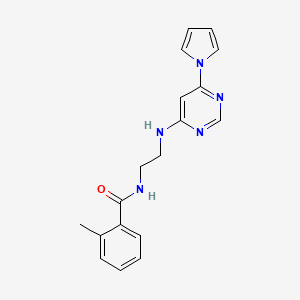

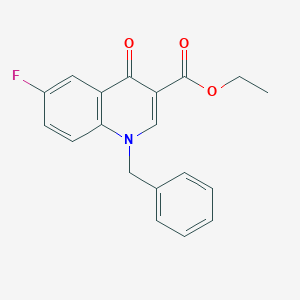

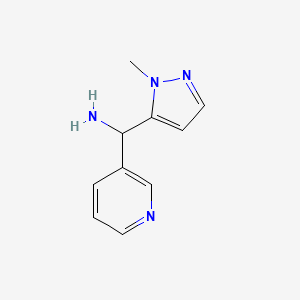

![2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B2859240.png)

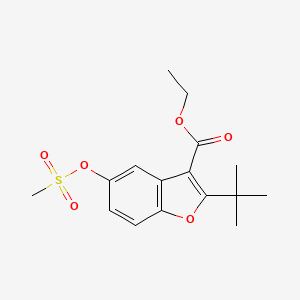

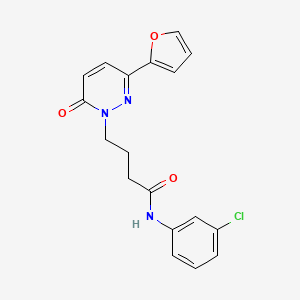

![[4-(Heptafluoropropan-2-yl)phenyl]boronic acid](/img/structure/B2859242.png)

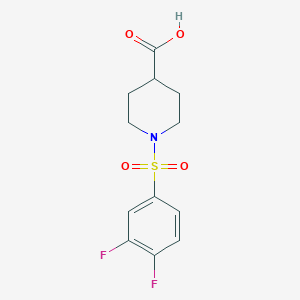

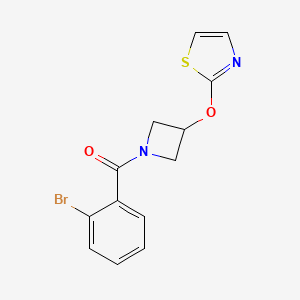

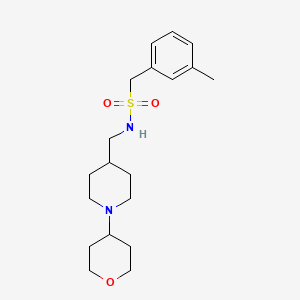

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide](/img/structure/B2859248.png)